molecular formula C17H16FNO3 B328002 2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate

2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate

Katalognummer: B328002
Molekulargewicht: 301.31 g/mol
InChI-Schlüssel: LFLXXWVSQSICOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate is a chemical compound with a molecular formula of C17H16FNO3. This compound is known for its unique structure, which includes a fluorobenzoate group and a dimethylphenylamino group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate typically involves the reaction of 2,3-dimethylaniline with 4-fluorobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Mefenamic acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid.

    Flufenamic acid: 2-[(3-Trifluoromethylphenyl)amino]benzoic acid.

    Niflumic acid: 2-[(3-Trifluoromethylphenyl)amino]nicotinic acid.

Uniqueness

2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate is unique due to the presence of both a fluorobenzoate group and a dimethylphenylamino group. This combination imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C17H16FNO3

Molekulargewicht

301.31 g/mol

IUPAC-Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 4-fluorobenzoate

InChI

InChI=1S/C17H16FNO3/c1-11-4-3-5-15(12(11)2)19-16(20)10-22-17(21)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,20)

InChI-Schlüssel

LFLXXWVSQSICOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F)C

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.